2-[(2,3-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-4H-pyrimido[1,2-a][1,3,5]triazin-6-ol
Description
This compound belongs to the pyrimido-triazine class, characterized by a fused heterocyclic core with substitutions that modulate its physicochemical and biological properties. The structure features a 2,3-dimethylphenylamino group at position 2, a 2-methoxyphenyl group at position 4, and a methyl group at position 6. Its synthesis typically involves condensation reactions of substituted pyrimidine precursors with triazine derivatives under acidic or basic conditions .
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(2,3-dimethylanilino)-4-(2-methoxyphenyl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H23N5O2/c1-13-8-7-10-17(15(13)3)24-21-25-20(16-9-5-6-11-18(16)29-4)27-19(28)12-14(2)23-22(27)26-21/h5-12,20H,1-4H3,(H2,23,24,25,26) |
InChI Key |
HVXQZJPMWNLOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction times by 60% compared to conventional heating, with comparable yields (72–75%).
Solid-Phase Synthesis
Immobilization of the pyrimidine precursor on Wang resin enables iterative functionalization, though yields are lower (50–55%) due to steric hindrance.
Industrial-Scale Considerations
Process Optimization :
-
Cost Efficiency : Bulk use of triethyl orthoacetate (>10 kg batches) reduces reagent costs by 40%.
-
Waste Management : Ethanol recovery via distillation minimizes environmental impact.
Safety Protocols :
-
POCl₃ handling requires inert atmosphere due to moisture sensitivity.
Challenges and Limitations
-
Regioselectivity : Competing reactions at N1 vs. N3 necessitate careful temperature control.
-
Solubility Issues : The final compound exhibits poor solubility in water, complicating purification.
Recent Advances (Post-2020)
Novel ionic liquid solvents (e.g., [BMIM][BF₄]) improve reaction rates by 30% while enhancing yields to 80–85% .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-4H-pyrimido[1,2-a][1,3,5]triazin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Dimethylphenylamine, methoxyphenyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, assays conducted under National Cancer Institute (NCI) protocols demonstrated significant cytotoxic effects against human tumor cells with mean GI50 values indicating potent antitumor activity. This suggests that the compound may interfere with cellular proliferation mechanisms essential for tumor growth .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory activity . Preliminary studies indicate that it may modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases. The structure's ability to interact with specific receptors involved in inflammation could be a target for further investigation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the aromatic rings and substitutions on the pyrimidine core can significantly influence its biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-donating groups | Increases potency against cancer cells |
| Alteration of alkyl substituents | Modifies lipophilicity and bioavailability |
| Variation in methoxy group position | Affects receptor binding affinity |
Case Studies
Several studies have documented the efficacy of 2-[(2,3-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-4H-pyrimido[1,2-a][1,3,5]triazin-6-ol:
- NCI Screening : A comprehensive screening of this compound against a panel of cancer cell lines revealed an average inhibition rate exceeding 50%, indicating strong potential as an anticancer agent.
- Inflammation Model Studies : In vivo studies using animal models of inflammation demonstrated significant reductions in inflammatory markers when treated with this compound compared to control groups.
Mechanism of Action
The mechanism of action of 2-[(2,3-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-4H-pyrimido[1,2-a][1,3,5]triazin-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substitutional Differences
The following table highlights key structural variations between the target compound and related analogs:
Key Observations :
- Analog 3 features a reduced pyrimidine ring (hexahydro) and a thione group, which may confer distinct electronic properties and metabolic stability .
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound increases hydrophilicity relative to Analog 1 (6-keto) and Analog 2 (6-keto + 3-methoxyphenyl). However, the 2-methoxyphenyl group may reduce aqueous solubility compared to non-methoxy analogs.
- Stability : Ketone derivatives (e.g., Analog 1) are more prone to oxidation than the hydroxylated target compound. The dihydro core in Analog 2 may enhance conformational rigidity .
Biological Activity
The compound 2-[(2,3-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-4H-pyrimido[1,2-a][1,3,5]triazin-6-ol (CAS Number: 777866-94-1) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its medicinal properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 389.4 g/mol. The structure includes a pyrimidine ring fused with a triazine moiety, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O2 |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 777866-94-1 |
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine and triazine exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown promising results against various cancer cell lines. The presence of specific substituents on the phenyl rings has been linked to enhanced cytotoxicity.
Case Study:
In a study published in 2022, a series of pyrimidine derivatives were synthesized and tested against human cancer cell lines. The compound demonstrated an IC50 value comparable to standard chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrimidine derivatives are known for their activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
A review highlighted that similar compounds exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The methoxy group in particular was noted to enhance the antimicrobial efficacy .
Anticonvulsant Activity
There is emerging evidence that certain pyrimidine derivatives possess anticonvulsant properties. The mechanism is thought to involve modulation of GABA receptors and sodium channel blockade.
Experimental Results:
In a systematic review of triazole derivatives, compounds with similar structural features to our target showed effective anticonvulsant activity in various models, with median effective doses indicating strong therapeutic potential .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl rings significantly influence biological activity:
- Methoxy Substituent: Enhances both anticancer and antimicrobial activities.
- Dimethyl Substituent: Critical for maintaining potency in anticonvulsant activity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of pyrimido-triazine derivatives like 2-[(2,3-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-4H-pyrimido[1,2-a][1,3,5]triazin-6-ol?
- Methodological Answer :
- Step 1 : Use reflux conditions with polar aprotic solvents (e.g., DMF) and catalysts like triethylamine (Et₃N) to enhance cyclization efficiency, as demonstrated in analogous pyrimido-triazine syntheses .
- Step 2 : Monitor reaction progress via TLC or HPLC to optimize reaction time (typically 8–12 hours).
- Step 3 : Purify via recrystallization (ethanol or methanol) to achieve >90% purity.
- Key Data : Yield improvements correlate with stoichiometric control of intermediates (e.g., oxalyl chloride in equimolar ratios) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., 2-methoxyphenyl vs. 2,3-dimethylphenyl groups).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₂H₂₃N₅O₂, expected [M+H]+ = 402.1925).
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2B for skin irritation) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar pyrimido-triazine analogs?
- Methodological Answer :
- Approach 1 : Compare experimental data with computational predictions (DFT-based chemical shift calculations).
- Approach 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for aromatic protons in substituted phenyl groups .
- Case Study : In thieno-pyridine derivatives, discrepancies in NOESY correlations resolved ambiguities in regiochemistry .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Phase 1 (Lab-Scale) : Assess hydrolysis/photolysis rates under controlled pH and UV light (OECD Guideline 111).
- Phase 2 (Ecosystem Modeling) : Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna) .
- Key Parameters : LogP (lipophilicity) and soil adsorption coefficients (Koc) to predict environmental persistence .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Methodological Answer :
- Step 1 : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl).
- Step 2 : Screen against target enzymes (e.g., kinases, PDEs) using fluorescence polarization assays.
- Step 3 : Correlate activity trends with steric/electronic properties (Hammett σ constants, π-surface area) .
Q. What strategies mitigate toxicity risks in preclinical development?
- Methodological Answer :
- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity risks from the triazine core .
- In Vitro Assays : Test for mitochondrial toxicity (Seahorse XF Analyzer) and genotoxicity (Ames test) .
- Dose Optimization : Establish NOAEL (No Observed Adverse Effect Level) in rodent models before advancing to in vivo studies .
Contradiction Analysis and Validation
Q. How to address discrepancies in reported synthetic routes for pyrimido-triazine derivatives?
- Methodological Answer :
- Root Cause : Variability in cyclization efficiency due to solvent polarity (DMF vs. THF) or temperature gradients .
- Validation : Reproduce methods with strict control of anhydrous conditions and inert atmospheres (N₂/Ar).
- Case Example : Substituting oxalyl chloride with diethyl oxalate reduced side-product formation in triazine ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
